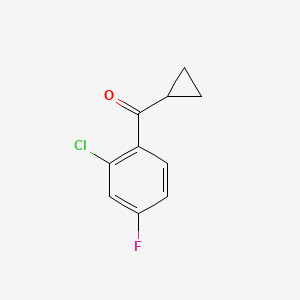

2-Chloro-4-fluorophenyl cyclopropyl ketone

Description

Significance of Cyclopropyl (B3062369) Ketone Motifs in Contemporary Organic Chemistry

Cyclopropyl ketone motifs are highly valued building blocks in contemporary organic chemistry due to the unique chemical and physical properties imparted by the three-membered cyclopropane (B1198618) ring. sigmaaldrich.com The inherent ring strain of the cyclopropyl group influences the adjacent carbonyl group's reactivity and provides a latent source of reactivity for a variety of chemical transformations. ontosight.ai These motifs are not merely passive structural elements; they are active participants in reactions that enable the efficient construction of complex molecular architectures. sigmaaldrich.com

One of the primary applications of cyclopropyl ketones is in ring-opening reactions. The strained C-C bonds of the cyclopropane ring can be selectively cleaved under the influence of transition metals, Lewis acids, or radical initiators, providing access to linear, three-carbon synthons. nih.gov This strategy is a powerful tool for creating acyclic structures with controlled stereochemistry, which can be challenging to achieve through other methods. Furthermore, cyclopropyl ketones are precursors to diverse five-membered ring systems through catalyzed intermolecular coupling reactions with alkenes or alkynes.

The introduction of a cyclopropyl moiety into a larger molecule can significantly alter its conformational properties and metabolic stability, which is of particular interest in the fields of medicinal chemistry and agrochemicals. sigmaaldrich.comontosight.ai Consequently, cyclopropyl ketones serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and bioactive compounds. ontosight.ai

Impact of Halogenation (Chlorine and Fluorine) on Molecular Reactivity and Synthetic Versatility

Halogenation, the process of introducing halogen atoms such as chlorine and fluorine into an organic molecule, is a fundamental strategy for modulating molecular properties. evitachem.com The incorporation of these atoms can profoundly alter a compound's physical, chemical, and biological characteristics. evitachem.com Fluorine, being the most electronegative element, often increases a molecule's metabolic stability and binding affinity to biological targets by forming strong carbon-fluorine bonds. The presence of a fluorine atom on a phenyl ring, as seen in 2-Chloro-4-fluorophenyl cyclopropyl ketone, can influence the electronic nature of the aromatic system, affecting its reactivity in subsequent transformations. ontosight.ai

Chlorine, while also an electron-withdrawing group, is larger and less electronegative than fluorine. A carbon-chlorine bond provides a versatile synthetic handle for further functionalization. It can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This versatility makes chlorinated aromatics valuable intermediates in the synthesis of complex molecules. libretexts.org

The specific placement of chlorine and fluorine on the aromatic ring creates a distinct electronic and steric environment. In electrophilic aromatic substitution reactions, these halogens act as ortho-, para-directing groups, guiding the position of incoming substituents, although they deactivate the ring towards the reaction. google.com This directional influence is crucial for achieving regioselectivity in the synthesis of polysubstituted aromatic compounds.

Overview of Research Trajectories for Aryl Cyclopropyl Ketone Architectures

The field of aryl cyclopropyl ketone chemistry is dynamic, with research continually expanding their synthetic applications. A significant research trajectory involves the development of novel catalytic systems to harness the unique reactivity of the cyclopropyl ring. This includes the use of transition metals to mediate C-C bond activation and difunctionalization, transforming the cyclopropyl ketone into valuable linear intermediates.

Another prominent area of investigation is the use of aryl cyclopropyl ketones in cycloaddition reactions. Enantioselective photocycloadditions, for instance, have been developed to construct densely substituted and stereochemically rich cyclopentane (B165970) structures from aryl cyclopropyl ketones. These methods provide access to complex carbocyclic frameworks that are challenging to prepare using traditional synthetic methods.

Furthermore, research is focused on direct ring expansion reactions, converting aryl cyclopropyl ketones into larger ring systems like cyclopentanones. These transformations offer a modular approach to constructing polysubstituted cyclic compounds from readily available starting materials. The development of donor-acceptor cyclopropanes, where the aryl group is the donor and the ketone is the acceptor, has also opened new avenues for synthesizing bioactive heterocyclic compounds like chromanes and dihydrobenzofurans. nih.gov These ongoing research efforts underscore the sustained importance of aryl cyclopropyl ketone architectures as versatile platforms for innovation in organic synthesis.

Chemical Profile and Synthesis of this compound

Chemical Identity: (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone CAS Number: 898790-18-6 Molecular Formula: C₁₀H₈ClFO Molecular Weight: 198.62 g/mol

This compound is a halogenated aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure features a cyclopropyl group attached to the carbonyl carbon, which is in turn bonded to a 2-chloro-4-fluorophenyl ring.

Physicochemical and Spectroscopic Data

The properties of this compound make it a useful building block in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Light yellow oil sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| Molecular Formula | C₁₀H₈ClFO |

| Molecular Weight | 198.62 |

Table 2: Predicted Spectroscopic Data

| Spectrum Type | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets, ~0.8-1.5 ppm), a multiplet for the cyclopropyl methine proton adjacent to the carbonyl group, and complex multiplets in the aromatic region (~7.0-8.0 ppm) due to the substituted phenyl ring. |

| ¹³C NMR | Resonances for the cyclopropyl carbons (in the aliphatic region), a signal for the carbonyl carbon (~195-205 ppm), and multiple signals in the aromatic region, with their chemical shifts influenced by the chlorine and fluorine substituents. |

| IR Spectroscopy | A strong characteristic absorption band for the ketone carbonyl (C=O) stretching vibration (~1680-1700 cm⁻¹), C-H stretching vibrations for the aromatic and cyclopropyl groups, and absorption bands corresponding to C-Cl and C-F bonds. |

Synthesis and Mechanistic Insight

A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride, in the presence of a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org

For the synthesis of this compound, this method would utilize 1-chloro-3-fluorobenzene (B165101) as the aromatic substrate and cyclopropanecarbonyl chloride as the acylating agent. Aluminum chloride (AlCl₃) is a frequently used Lewis acid catalyst for this transformation. libretexts.org

The reaction mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive, resonance-stabilized acylium ion.

Electrophilic Attack: The electron-rich π-system of the 1-chloro-3-fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring. The fluorine and chlorine substituents on the ring are ortho-, para-directing. The acylation occurs predominantly at the 2-position (ortho to the fluorine and meta to the chlorine), driven by the directing effects of the halogens.

Deprotonation and Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, this compound.

This synthetic route is highly effective for producing aryl ketones and is a plausible and industrially relevant method for preparing the title compound.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTSLTYNCQDYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642503 | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-18-6 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Reactivity Relationship Sar and Physico Chemical Effects

Influence of Halogen Substituents (Chlorine and Fluorine)

The presence and positioning of chlorine and fluorine atoms on the phenyl ring are critical determinants of the molecule's electronic landscape and steric profile.

Electronic Effects on Electrophilicity and Nucleophilicity

Both chlorine and fluorine are highly electronegative atoms that exert a strong inductive electron-withdrawing effect (-I effect). This effect decreases the electron density of the aromatic ring and, by extension, increases the electrophilicity of the carbonyl carbon. The fluorine atom at the para-position and the chlorine atom at the ortho-position both contribute to making the phenyl ring electron-poor.

While halogens also possess lone pairs that can be donated into the aromatic system via a mesomeric or resonance effect (+M effect), the inductive effect is generally dominant for halogens. This net electron withdrawal enhances the partial positive charge on the carbonyl carbon, making it more susceptible to attack by nucleophiles. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring can increase antifungal properties in some molecular contexts. nih.gov

| Substituent | Position | Pauling Electronegativity | Hammett Constant (σp) | Hammett Constant (σm) |

|---|---|---|---|---|

| Fluorine | para | 3.98 | +0.06 | +0.34 |

| Chlorine | ortho | 3.16 | +0.23 | +0.37 |

Steric Contributions and Their Impact on Reactivity

The chlorine atom at the ortho-position introduces significant steric bulk. This steric hindrance can influence the molecule's conformation by forcing the phenyl ring to rotate out of the plane of the carbonyl group. This twisting, or dihedral angle increase, can disrupt the conjugation between the phenyl ring's π-system and the carbonyl group. Computational studies on similar ortho-substituted phenyl cyclopropyl (B3062369) ketones have shown that this pre-twisted conformation can facilitate certain reactions by balancing conjugation effects with the energetic favorability of subsequent reaction steps. acs.org The steric effect of the ortho-chloro group can therefore play a crucial role in dictating the reaction pathways and rates.

| Atom | Van der Waals Radius (Å) |

|---|---|

| Hydrogen (H) | 1.20 |

| Fluorine (F) | 1.47 |

| Chlorine (Cl) | 1.75 |

Role of the Cyclopropyl Moiety in Chemical Behavior

The three-membered cyclopropyl ring is not merely a passive alkyl substituent; its unique electronic properties and inherent strain are central to the molecule's reactivity.

Ring Strain and Induced Polarization of Carbon-Carbon Bonds

The cyclopropane (B1198618) ring is characterized by significant ring strain, estimated to be around 28 kcal/mol. utexas.edu This strain arises from the severe deviation of its internal C-C-C bond angles (60°) from the ideal 109.5° for sp³ hybridized carbons. wikipedia.orgquimicaorganica.org This angle strain leads to C-C bonds with increased p-character, often described as "bent bonds." utdallas.edu Consequently, the cyclopropyl group exhibits electronic properties similar to those of a carbon-carbon double bond. It can participate in conjugation with the adjacent ketone carbonyl group, stabilizing the system by delocalizing electron density. This conjugation influences the chemical properties of the carbonyl group and is a key feature of donor-acceptor cyclopropanes. nih.gov The high ring strain also makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, a pathway that dramatically alters the molecular scaffold. nih.govresearchgate.net

| Cycloalkane | C-C-C Bond Angle | Total Ring Strain (kcal/mol) |

|---|---|---|

| Cyclopropane | 60° | 27.5 - 28 |

| Cyclobutane | ~88° (puckered) | 26.3 |

| Cyclopentane (B165970) | ~105° (envelope) | 6.5 |

| Cyclohexane | ~109.5° (chair) | 0 |

Conformational Analysis and its Implications for Reactivity

The rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon gives rise to different conformers. Studies on analogous cyclopropyl ketones, such as cyclopropyl methyl ketone, indicate two primary low-energy conformations: s-cis and s-trans. acs.orguwlax.edu

s-cis (bisected) conformation: The carbonyl bond is aligned with, and eclipses, one of the C-C bonds of the cyclopropyl ring. This arrangement allows for maximum overlap between the π-orbitals of the carbonyl group and the Walsh orbitals of the cyclopropyl ring, leading to effective conjugation. This is typically the most stable conformation. uwlax.edu

s-trans (gauche) conformation: The carbonyl bond is positioned between two C-C bonds of the ring. This conformation is generally higher in energy. acs.org

The reactivity of the molecule is highly dependent on its preferred conformation. youtube.com The conjugative stabilization in the s-cis conformer affects the ground state energy and the energy of transition states in reactions involving the carbonyl group. The steric bulk of the ortho-chloro substituent on the phenyl ring will also influence the rotational barrier and the relative stability of these conformers, further linking the molecule's shape to its chemical behavior. acs.org

Reactivity of the Ketone Carbonyl Group

The reactivity of the ketone carbonyl group in 2-Chloro-4-fluorophenyl cyclopropyl ketone is a culmination of the effects discussed above. The carbonyl carbon is a primary site for nucleophilic attack.

Enhanced Electrophilicity: The potent electron-withdrawing effects of the chloro and fluoro substituents significantly increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to an unsubstituted phenyl cyclopropyl ketone. msu.edu

Conjugative Effects: The cyclopropyl group donates electron density through conjugation, which can modulate the reactivity of the carbonyl. This electronic interaction is conformation-dependent.

Steric Hindrance: The ortho-chloro group provides steric shielding, which may hinder the approach of bulky nucleophiles to the carbonyl carbon.

Ring-Opening Reactions: The combination of the strained cyclopropyl ring and the activating ketone group allows for unique reaction pathways. Under the influence of Lewis acids or radical initiators, the molecule can undergo ring-opening reactions, where the cyclopropane C-C bond is cleaved to form a more stable, linear dicarbonyl compound or other derivatives. researchgate.net This reactivity is a hallmark of cyclopropyl ketones and offers synthetic utility for creating more complex molecular structures.

Electrophilic Character and Reactivity Trends

The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups. The carbonyl group (C=O) is inherently electrophilic at the carbon atom due to the high electronegativity of the oxygen atom, which polarizes the double bond. This electrophilicity is further intensified by the presence of the 2-chloro and 4-fluoro substituents on the phenyl ring. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increased partial positive charge on the carbonyl carbon enhances its susceptibility to nucleophilic attack.

The cyclopropyl group, a small and strained ring, also plays a crucial role in the molecule's reactivity. ontosight.ai The unique hybridization of the carbon-carbon bonds in the cyclopropane ring gives them a degree of 'p' character, allowing the ring to conjugate with the adjacent carbonyl group. This interaction can influence the energy of the molecule's frontier orbitals. Reactions involving cyclopropyl ketones can proceed via cleavage of the strained three-membered ring. For instance, under Lewis acid or single electron transfer conditions, aryl cyclopropyl ketones can undergo ring-opening to form a distonic radical anion intermediate. nih.gov This intermediate is a key species in various synthetic transformations, including cycloaddition reactions. The substitution pattern on the aryl ring can modulate the stability of such intermediates and thus influence the reaction pathways and rates.

Stereochemical Aspects of Reactivity and Selectivity

The three-dimensional arrangement of atoms in this compound and its derivatives is critical in determining the outcome of chemical reactions. The presence of a stereocenter, either in the ketone itself or generated during a reaction, necessitates a detailed understanding of stereoselectivity.

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

Many synthetic transformations involving aryl cyclopropyl ketones can generate new stereocenters, making diastereoselectivity and enantioselectivity key considerations. Enantioselective reactions, which produce one enantiomer in excess of the other, are of paramount importance, particularly in the synthesis of chiral bioactive compounds. nih.gov

A notable example is the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones. In these reactions, a chiral Lewis acid is used in tandem with a transition metal photoredox catalyst to control the stereochemical outcome. nih.gov The Lewis acid activates the cyclopropyl ketone substrate towards electron transfer and directs the approach of the reacting partner, enabling the construction of densely substituted cyclopentane structures with high levels of stereocontrol. nih.gov While the specific substrate this compound is not detailed, the principles apply to the broader class of aryl cyclopropyl ketones, where variations in the aryl ring's substituents are well-tolerated. nih.gov

The table below illustrates the typical efficiency of such enantioselective cycloaddition reactions involving various aryl cyclopropyl ketones and alkene partners, demonstrating the high levels of enantiomeric excess (ee) that can be achieved.

| Entry | Aryl Cyclopropyl Ketone (Ar) | Alkene Partner | Product Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | Styrene | 85 | 92 |

| 2 | 4-Bromophenyl | Styrene | 88 | 94 |

| 3 | 4-Methoxyphenyl | 4-Methoxystyrene | 75 | 90 |

| 4 | 2-Naphthyl | Styrene | 82 | 91 |

This table is illustrative of enantioselective cycloadditions of aryl cyclopropyl ketones as described in the literature. nih.gov

Kinetic Resolution Strategies for Enantiopure Compounds

Kinetic resolution is a powerful strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer and one derivatized enantiomer, both in high enantiopomeric purity. frontiersin.org The maximum theoretical yield for the resolved product in a classic kinetic resolution is 50%. frontiersin.org

For ketones similar to this compound, various kinetic resolution methods have been developed. One prominent approach involves transition metal catalysis. For example, gold-catalyzed stereoselective cycloaddition reactions have been employed for the highly efficient kinetic resolution of racemic 1-(1-alkynyl)cyclopropyl ketones. rsc.org In this process, a chiral gold complex preferentially catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. rsc.org The efficiency of a kinetic resolution is often expressed by the selectivity factor (s), which is a ratio of the reaction rates for the two enantiomers. nih.gov High 's' factors are indicative of excellent separation.

The table below presents data from a representative gold-catalyzed kinetic resolution, showcasing the potential for achieving high enantioselectivity and selectivity factors.

| Entry | Substrate | Yield of Product (%) | ee of Product (%) | ee of Recovered Ketone (%) | Selectivity Factor (s) |

| 1 | rac-1a | 45 | 87 | 85 | 45 |

| 2 | rac-1b | 46 | 90 | 92 | 78 |

| 3 | rac-1c | 42 | 95 | 94 | 133 |

Data is representative of kinetic resolutions of cyclopropyl ketones found in the literature. rsc.orgnih.gov

Biocatalysis, using enzymes such as ketoreductases (KREDs), also presents an environmentally friendly approach for the kinetic resolution of racemic ketones to produce chiral alcohols with high stereoselectivity. frontiersin.org These enzymatic methods can offer exceptional levels of selectivity under mild reaction conditions.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a powerful technique that provides the exact mass of the molecular ion with high precision, allowing for the determination of the elemental formula. For 2-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone (C₁₀H₈ClFO), the calculated exact mass can be compared to the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for ketones include alpha-cleavage, where the bond between the carbonyl group and an adjacent carbon is broken. miamioh.edu For this molecule, characteristic fragmentation would involve the loss of the cyclopropyl group or the 2-chloro-4-fluorophenyl group.

Table 3: Predicted HRMS Data for 2-Chloro-4-fluorophenyl cyclopropyl ketone

| Ion | Formula | Calculated m/z | Predicted Fragmentation Loss |

|---|---|---|---|

| [M]⁺ | C₁₀H₈ClFO⁺ | 198.0248 | Molecular Ion |

| [M - C₃H₅]⁺ | C₇H₃ClFO⁺ | 156.9856 | Loss of cyclopropyl radical |

| [C₇H₃ClFO]⁺ | C₇H₃ClFO⁺ | 156.9856 | 2-Chloro-4-fluorobenzoyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. wikipedia.org This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. wikipedia.org For aromatic ketones, X-ray crystallography can reveal details about the planarity of the aromatic ring and the orientation of the cyclopropyl and carbonyl groups relative to it. kpi.ua This analysis would provide the absolute confirmation of the molecular structure and information about intermolecular interactions, such as hydrogen bonding or stacking, that govern the crystal packing.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

HPLC and UPLC are the primary techniques for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. emerypharma.com These methods separate the target compound from any impurities based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). researchgate.netauroraprosci.com

A typical HPLC or UPLC method for purity analysis would involve:

Column: A reverse-phase column (e.g., C18).

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent like acetonitrile and an aqueous buffer.

Detection: UV detection at a wavelength where the aromatic ring strongly absorbs (e.g., around 254 nm).

The result is a chromatogram where the main peak corresponds to this compound, and any other peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. psu.edu These methods are crucial for quality control, ensuring the compound meets the required specifications for subsequent synthetic steps.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Water |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would provide information on its purity and molecular weight, and its fragmentation pattern would offer significant insights into its structure.

The retention time in a GC system is dependent on the compound's volatility and interaction with the stationary phase. Given its molecular weight of 198.62 g/mol , it is expected to be sufficiently volatile for GC analysis. aaronchem.comsigmaaldrich.comfluorochem.co.uk

Upon electron ionization in the mass spectrometer, the molecule would form a molecular ion peak (M+). The primary fragmentation pathways for aromatic ketones typically involve cleavage of the bonds adjacent to the carbonyl group. For this compound, the following fragmentation patterns are anticipated:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and an adjacent carbon. This can result in two primary fragment ions:

Loss of the cyclopropyl group to form the 2-chloro-4-fluorobenzoyl cation.

Loss of the 2-chloro-4-fluorophenyl group to form the cyclopropylcarbonyl cation.

Aromatic Ring Fragmentation: The 2-chloro-4-fluorophenyl fragment can undergo further fragmentation, including the loss of a chlorine atom or a fluorine atom, leading to characteristic isotopic patterns in the mass spectrum.

Table 1: Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Ion (M+) | m/z 198 (with a characteristic M+2 peak for the chlorine isotope) |

| Key Fragment Ions | m/z 157 (2-chloro-4-fluorobenzoyl cation) |

| m/z 69 (cyclopropylcarbonyl cation) | |

| m/z 126 (loss of Cl from the benzoyl fragment) | |

| m/z 129 (loss of CO from the benzoyl fragment) | |

| m/z 75 (further fragmentation of the aromatic ring) |

Note: The predicted values in this table are based on the general fragmentation patterns of aromatic ketones and have not been confirmed by experimental data for this specific compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent peak will be the carbonyl (C=O) stretch. For aromatic ketones, this peak is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone. pg.edu.pljove.com Other significant absorptions would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching (cyclopropyl): Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1600-1450 cm⁻¹ region.

C-Cl stretching: Typically in the 800-600 cm⁻¹ range.

C-F stretching: A strong absorption in the 1250-1000 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (cyclopropyl) | 3000-2850 | Medium |

| Carbonyl (C=O) Stretch | 1690-1670 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch | 1250-1100 | Strong |

| C-Cl Stretch | 850-750 | Strong |

Note: The predicted values in this table are based on typical IR absorption frequencies for the respective functional groups and have not been confirmed by experimental data for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorptions arising from the conjugated system of the benzoyl group.

Two main types of electronic transitions are expected:

π → π* transitions: These are typically high-energy transitions resulting in strong absorption bands, often below 280 nm, associated with the aromatic ring and the carbonyl group. mdpi.comscialert.net

n → π* transitions: These are lower-energy transitions of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. These result in a weaker absorption band at a longer wavelength, typically above 300 nm for aromatic ketones. mdpi.com

The presence of the chloro and fluoro substituents on the aromatic ring can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzophenone.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-260 | High |

| n → π | ~330-350 | Low |

Note: The predicted values in this table are based on the known UV-Vis spectra of substituted benzophenones and have not been confirmed by experimental data for this specific compound. mdpi.comscialert.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecular systems. For 2-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone, DFT calculations can unravel key aspects of its behavior at the electronic level.

Geometric optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G**), can predict the most stable three-dimensional arrangement of atoms in 2-Chloro-4-fluorophenyl cyclopropyl ketone. This process identifies the equilibrium geometry by minimizing the energy of the molecule. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure, derived from the optimized geometry, offers a deeper understanding of the molecule's properties. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can highlight electrophilic and nucleophilic regions. For instance, the oxygen atom of the carbonyl group is expected to be a region of high electron density (a nucleophilic site), while the carbonyl carbon would be relatively electron-deficient (an electrophilic site). The aromatic ring, influenced by the electron-withdrawing chloro and fluoro substituents, will also exhibit a specific electronic distribution impacting its reactivity.

Key electronic structure parameters that can be calculated include:

| Parameter | Description | Predicted Influence on this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons. | The energy and localization of the HOMO will be crucial in determining the molecule's reactivity towards electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It is associated with the molecule's ability to accept electrons. | The energy and localization of the LUMO will indicate its susceptibility to nucleophilic attack, likely centered on the carbonyl carbon. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Related to the HOMO energy, it provides a measure of the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Related to the LUMO energy, it indicates the molecule's propensity to be reduced. |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a detailed mechanistic understanding can be achieved. For example, in a nucleophilic addition to the carbonyl group, DFT can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Vibrational frequency analysis is then performed to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical reaction, the following thermodynamic parameters can be determined:

| Thermodynamic Parameter | Description |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. A lower Ea indicates a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | The change in heat content during the reaction. A negative ΔH indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | The overall change in free energy, which determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous reaction. |

These calculations can be used to predict the feasibility and selectivity of various transformations of this compound.

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has rotational freedom around the bond connecting the cyclopropyl ketone moiety to the phenyl ring, MD simulations can explore its conformational landscape.

By simulating the motion of the atoms over a period of time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent). The simulations can also provide information about the energy barriers between different conformations and the timescales of conformational changes. This is particularly relevant for understanding how the molecule might interact with biological targets or other reactants, as its shape can influence its binding affinity and reactivity. The stability of ligand-protein complexes can also be assessed through MD simulations by analyzing parameters like the root-mean-square deviation (RMSD).

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their reactivity. While a full QSRR study would require a dataset of related cyclopropyl ketones, the principles can be applied to understand the factors influencing the reactivity of this compound.

Computational descriptors, derived from DFT calculations, can be used as the independent variables in a QSRR model. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., enthalpy of formation). The reactivity parameter, the dependent variable, could be an experimentally determined rate constant or a computationally derived activation energy for a specific reaction.

For this compound, a QSRR approach could be used to predict its reactivity relative to other substituted aryl cyclopropyl ketones. For example, the electron-withdrawing effects of the chloro and fluoro substituents are expected to increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to an unsubstituted phenyl cyclopropyl ketone. A systematic computational investigation can reveal such structure-reactivity relationships.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. The calculated IR spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes. For instance, the characteristic stretching frequency of the carbonyl group (C=O) can be accurately predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be correlated with experimental NMR data to confirm the structure of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible region. This allows for the prediction of the λ_max values and can provide insights into the electronic structure of the molecule.

The correlation between predicted and experimental spectroscopic data serves as a critical benchmark for the accuracy of the computational methods employed.

Theoretical Understanding of Ligand-Metal Cooperative Effects in Catalysis

The catalytic activation and functionalization of cyclopropyl ketones, such as this compound, represent a significant area of interest in synthetic chemistry. Theoretical and computational studies have been instrumental in elucidating the complex mechanisms that govern these transformations, particularly the cooperative effects between a metal center and its coordinating ligand. Research into the cross-coupling of cyclopropyl ketones has revealed a mechanism that deviates from previously established pathways, highlighting the crucial role of ligand-metal cooperation. nih.gov

A unified mechanistic proposal for the C–C bond activation and cross-coupling of cyclopropyl ketones involves a nickel catalyst and a redox-active terpyridine (tpy) ligand. chemrxiv.org This process is understood to proceed through a series of steps that are supported by both experimental and theoretical evidence. The initial step involves the two-electron reduction of a (tpy)NiIICl2 precatalyst by a reductant like zinc metal. This reduction generates a neutral nickel intermediate, which is best described by the electronic structure (tpy•–)NiIL, where L is a solvent molecule such as N-methylpyrrolidone (NMP). nih.gov

The active (tpy•–)NiI species is essential for the subsequent C–C bond activation of the cyclopropyl ketone. chemrxiv.org This activation is a concerted, asynchronous ring-opening process that is facilitated by the cooperative action of the nickel center and the terpyridine ligand. nih.govresearchgate.net The reduced (tpy•–)NiI species activates the C–C bond, leading to a ring-opened structure. chemrxiv.org This is followed by the formation of an alkylnickel(II) intermediate, which can then react with various organozinc reagents to yield the final cross-coupled products. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been pivotal in understanding the energetics and electronic structures of the intermediates and transition states in this catalytic cycle. rsc.org For instance, theoretical investigations have shed light on the asynchronous nature of the ring-opening transition state. nih.gov The electronic properties of the substituents on the phenyl ring of the cyclopropyl ketone, such as the chloro and fluoro groups in this compound, are expected to influence the energetics of the catalytic cycle. These electron-withdrawing groups can affect the electron density at the ketone's carbonyl group, which in turn can modulate its interaction with the nickel catalyst.

The cooperative effect between the ligand and the metal is a central theme in these theoretical models. The terpyridine ligand is not a mere spectator; its redox-active nature allows it to actively participate in the electron transfer processes of the catalytic cycle. nih.gov This ligand-metal cooperation enables a novel reaction mechanism that overcomes the limitations of other approaches to cyclopropyl ketone functionalization. chemrxiv.org

Below is a representative data table summarizing the key species and their proposed roles in the catalytic cycle, based on the theoretical understanding of ligand-metal cooperative effects in the activation of aryl cyclopropyl ketones.

| Species | Description | Role in Catalytic Cycle |

| (tpy)NiIICl2 | Precatalyst | Source of the active nickel catalyst. |

| Zn | Reductant | Reduces the Ni(II) precatalyst to the active Ni(I) species. |

| (tpy•–)NiIL | Active Catalyst | The key species that initiates the C–C bond activation of the cyclopropyl ketone. |

| Cyclopropyl Ketone | Substrate | The molecule undergoing C–C bond cleavage and functionalization. |

| Organozinc Reagent | Coupling Partner | Provides the organic group to be coupled with the ring-opened substrate. |

| Alkylnickel(II) Intermediate | Intermediate | Formed after the ring-opening of the cyclopropyl ketone. |

| Cross-Coupled Product | Product | The final functionalized organic molecule. |

This theoretical framework provides a robust foundation for understanding the reactivity of this compound in ligand-metal cooperative catalysis and for the rational design of new catalytic systems.

Derivatization, Functionalization, and Applications in Organic Synthesis

Chemical Transformations of the Ketone Carbonyl Group

The carbonyl group is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The ketone functionality can readily react with hydroxylamine (B1172632) or its salts to form the corresponding oxime. In some cases, particularly with dicarbonyl cyclopropanes, condensation with hydroxylamine salts can precede ring-opening, leading to the formation of isoxazole (B147169) heterocycles where the cyclopropane (B1198618) carbons are not incorporated into the new ring system. thieme-connect.com This reaction is a standard method for converting ketones into a functional group that can be used in further transformations or for the synthesis of compounds with potential biological activity.

The carbonyl group of 2-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone can be reduced to a secondary alcohol, forming (2-chloro-4-fluorophenyl)(cyclopropyl)methanol. This transformation is a fundamental reaction in organic chemistry, typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting chiral alcohol can serve as a precursor for a variety of other compounds.

Aryl cyclopropyl ketones can undergo oxidative cleavage through reactions like the Baeyer-Villiger oxidation. nih.govwisc.edu This reaction typically uses a peroxy acid, such as meta-Chloroperoxybenzoic acid (m-CPBA), to convert the ketone into an ester. mdpi.comchinesechemsoc.org For an aryl ketone, this process can lead to the formation of a phenolic ester, which can subsequently be hydrolyzed to yield a carboxylic acid and a phenol. chinesechemsoc.org This provides a pathway to transform the ketone group into carboxylic acid derivatives, significantly altering the molecule's structure and properties for further synthetic applications. nih.gov

Reactions Involving Halogen Substituents

The 2-chloro-4-fluorophenyl group possesses two halogen atoms that can potentially participate in substitution reactions, although their reactivity is governed by the principles of nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution on the 2-chloro-4-fluorophenyl ring is challenging. Such reactions typically require strong activation from electron-withdrawing groups positioned ortho or para to the halogen leaving group. The ketone is a moderately deactivating group, which provides some activation, but this is tempered by the electron-donating resonance effects of the halogens themselves.

In general, for SNAr reactions, fluoride (B91410) is a better leaving group than chloride. Therefore, any potential substitution is more likely to occur at the C-4 position (fluorine) than the C-2 position (chlorine). Indeed, some chlorofluorinated aromatic compounds are noted for their utility in syntheses based on nucleophilic substitution at the fluorine site. google.com However, without stronger activating groups or the use of transition-metal catalysis, substitution of either halogen on 2-Chloro-4-fluorophenyl cyclopropyl ketone requires harsh reaction conditions and may not be synthetically viable.

Ring-Opening and Ring Expansion Chemistry of the Cyclopropyl Moiety

The high ring strain of the cyclopropyl group makes it susceptible to a variety of ring-opening and expansion reactions, often triggered by the activation provided by the adjacent ketone. rsc.org This reactivity is a cornerstone of the synthetic utility of aryl cyclopropyl ketones.

The cleavage of the cyclopropane C-C bond can be initiated by various reagents and conditions, including Lewis acids, transition metals, and photoredox catalysis. acs.orgnih.govresearchgate.net For instance, nickel-catalyzed reductive ring-opening reactions can be used to couple aryl cyclopropyl ketones with unactivated alkyl bromides, forming alkylated ketones with high regioselectivity. acs.org This process involves the formation of a metallacyclic intermediate that facilitates the C-C bond formation. chemrxiv.org Photocatalytic methods can also induce a one-electron reduction of the ketone, leading to a radical anion that undergoes ring-opening to form a distonic radical anion. nih.govacs.org This intermediate is a versatile synthon for subsequent cycloaddition reactions. nih.govnih.gov

Ring expansion reactions represent another important transformation of cyclopropyl ketones. Under catalysis by Lewis acids like silver triflate (AgOTf), aryl cyclopropyl ketones can rearrange to form five-membered heterocycles such as dihydrofurans in a process known as the Cloke–Wilson rearrangement. rsc.org These reactions highlight the role of the cyclopropyl ketone as a three-carbon building block for the construction of more complex cyclic systems. researchgate.net

Cycloaddition Reactions

Cycloadditions represent one of the most powerful applications of aryl cyclopropyl ketones, allowing for the rapid construction of carbocyclic and heterocyclic frameworks.

Gold-catalyzed higher-order cycloadditions are sophisticated methods for building complex molecular architectures. A notable example is the stereoselective (4+4) cycloaddition used to access chiral furan/pyrrole-containing eight-membered heterocycles. nih.gov However, this specific transformation is mechanistically dependent on the presence of an alkyne group within the cyclopropyl ketone substrate. nih.govbeilstein-journals.org The reaction proceeds via an in situ generated gold-furyl 1,4-dipole, which is trapped by a suitable precursor. nih.gov As this compound lacks the necessary alkyne functionality, it cannot participate in this type of gold-catalyzed (4+4) cycloaddition.

Aryl cyclopropyl ketones are excellent substrates for formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane (B165970) ring systems. scispace.comnih.gov This transformation is typically achieved through visible light photocatalysis. nih.govacs.org The key mechanistic step is the one-electron reduction of the ketone to a radical anion, which subsequently ring-opens to an acyclic 1,3-distonic radical anion intermediate. acs.org This intermediate then adds to an alkene partner in an intra- or intermolecular fashion to form the cyclopentane ring. acs.orgnih.gov This method is particularly effective for constructing quaternary carbon stereocenters. nih.gov The enantioselective variant of this reaction has also been developed using a dual-catalyst system comprising a chiral Lewis acid and a transition metal photoredox catalyst. nih.govacs.org

Table 2: Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

| Substrate 1 | Substrate 2 | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Cyclopropyl Ketone | Olefin (enoates, styrenes, etc.) | Ru(bpy)₃²⁺, Lewis Acid (e.g., La(OTf)₃) | Substituted Cyclopentane | scispace.comnih.gov |

Strategic Role as Key Synthetic Intermediates and Building Blocks

Due to its diverse reactivity, this compound and related structures are valuable intermediates in multi-step syntheses. The cyclopropyl ketone moiety is a precursor to various functional groups and ring systems. For example, related compounds such as 2-cyclopropyl-4-(4-fluorophenyl)-quinoline derivatives are key intermediates in the synthesis of pharmaceuticals like Pitavastatin Calcium, a drug used to treat hypercholesterolemia. google.com The presence of the chloro and fluoro substituents on the phenyl ring also allows for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, enhancing its utility. Its classification as an aryl ketone with potential biological activity makes it a target for development in medicinal chemistry and agrochemical research. evitachem.com

Precursors for Architecturally Complex Organic Molecules

Aryl cyclopropyl ketones are recognized as a class of donor-acceptor (D-A) cyclopropanes. nih.gov The cyclopropane ring, activated by the adjacent electron-withdrawing ketone, is susceptible to ring-opening reactions, behaving as a 1,3-dipole synthetic equivalent. nih.gov This reactivity is harnessed to construct architecturally complex molecules that would be challenging to assemble through other methods.

The presence of both electron-donating (cyclopropyl) and electron-accepting (aroyl) groups facilitates a wide range of transformations with various reaction partners, including nucleophiles, electrophiles, and radicals. nih.gov For instance, under thermal or photochemical conditions, these ketones can undergo cascade reactions. Uncatalyzed ring-opening and recyclization of cyclopropyl aryl ketones can lead to the formation of indenone and fluorenone frameworks, which are core structures in many biologically active compounds and organic materials. acs.org The specific reaction pathway can often be controlled by solvent and temperature, allowing for selective synthesis of different polycyclic systems. acs.org

Furthermore, these compounds serve as precursors for creating molecules with multiple stereocenters. Photocatalytic processes involving Lewis acid activation can induce ring-opening to form a radical anion intermediate, which can then engage in intramolecular cycloadditions with tethered alkenes to build complex, enantioenriched cyclopentane-containing polycyclic structures. nih.gov

Intermediates in the Synthesis of Agrochemicals and Pharmaceuticals (e.g., Prothioconazole intermediates)

One of the most significant applications of this class of compounds is as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai Aryl cyclopropyl ketones are crucial precursors for the broad-spectrum triazolethione fungicide, Prothioconazole. wikipedia.orgresearchgate.net

The synthesis of Prothioconazole involves several steps where a chlorinated cyclopropyl ketone derivative is essential. While various patented routes exist, a common strategy involves intermediates such as 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone or 1-chloro-1-chloroacetyl-cyclopropane, which are structurally analogous to the title compound. researchgate.netquickcompany.incabidigitallibrary.org The synthesis pathway highlights how the cyclopropyl ketone moiety is transformed to build the final, complex heterocyclic structure.

A representative synthetic sequence for Prothioconazole is outlined below:

| Step | Precursor(s) | Key Transformation | Resulting Intermediate |

| 1 | 1-Chloro-1-chloroacetyl-cyclopropane, 2-Chlorobenzyl chloride | Grignard Reaction or Friedel-Crafts acylation | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)ethanone |

| 2 | Above ketone, Trimethylsulfonium iodide | Epoxidation (Corey-Chaykovsky reaction) | 2-(2-Chlorobenzyl)-2-(1-chlorocyclopropyl)oxirane |

| 3 | Above oxirane, 1,2,4-Triazole | Nucleophilic ring-opening of epoxide | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol |

| 4 | Above alcohol, Sulfur, Base | Thionation | Prothioconazole |

This table presents a generalized pathway; specific reagents and conditions may vary based on different patented processes. wikipedia.orgquickcompany.ingoogle.com

This synthetic route demonstrates the utility of the cyclopropyl ketone core in constructing the complex scaffold of Prothioconazole, a leading fungicide used to protect vital cereal crops. wikipedia.orgcabidigitallibrary.org Similarly, related structures like cyclopropyl 2-fluorobenzyl ketone are key intermediates in the synthesis of the antiplatelet drug Prasugrel. google.comgoogle.com

Construction of Diverse Small Carbocycles

The inherent strain of the three-membered ring in this compound makes it an excellent substrate for reactions that construct other carbocyclic systems. Through controlled ring-opening, the cyclopropane can be converted into a linear three-carbon unit, which can then be manipulated to form new rings.

Palladium-catalyzed reactions, for example, can efficiently induce the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org This transformation converts the compact cyclopropyl group into a linear butenyl ketone structure, providing a different set of reactive handles for further synthesis.

Table of Carbocycle Transformations

| Reaction Type | Catalyst/Conditions | Initial Carbocycle | Resulting Structure |

|---|---|---|---|

| Stereoselective Ring-Opening | Pd(OAc)₂/PCy₃ | Cyclopropane | (E)-1-Arylbut-2-en-1-one rsc.org |

| [3+2] Photocycloaddition | Lewis Acid, Light (hν) | Cyclopropane | Cyclopentane nih.gov |

Another powerful method involves the photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones. nih.gov In this process, the cyclopropyl ring acts as a three-carbon synthon that reacts with an alkene to form a five-membered cyclopentane ring. This method is particularly valuable as it allows for the asymmetric synthesis of structurally complex carbocycles that are challenging to prepare otherwise. nih.gov

Incorporation into Polycyclic and Heterocyclic Ring Systems

The reactivity of this compound facilitates its incorporation into a wide variety of polycyclic and heterocyclic structures. The synthesis of Prothioconazole, which features a 1,2,4-triazole-3-thione ring, is a prime example of its use in constructing complex heterocyclic systems. wikipedia.org

Beyond this specific application, the cyclopropyl ketone moiety is a versatile precursor for other important heterocycles. For instance, donor-acceptor cyclopropyl ketones can undergo cascade reactions with 1,2-diamino arenes under metal-free conditions to directly synthesize 1,2-disubstituted benzimidazoles. nih.gov This transformation involves a sequence of ring-opening, cyclization, and a retro-Mannich reaction. nih.gov

In another example, the reaction of alkylidenecyclopropyl ketones (derivatives of cyclopropyl ketones) with amines provides an efficient route to 2,3,4-trisubstituted pyrroles. organic-chemistry.org The mechanism involves the cleavage of the cyclopropane ring followed by ring expansion to form the five-membered pyrrole (B145914) heterocycle. organic-chemistry.org These reactions showcase the ability to convert the carbocyclic ketone into diverse aromatic heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. mdpi.com

Future Research Directions and Concluding Perspectives

Development of Highly Stereoselective and Atom-Economical Synthetic Pathways

A primary objective in modern organic synthesis is the development of methods that are both stereoselective and atom-economical. For 2-Chloro-4-fluorophenyl cyclopropyl (B3062369) ketone, which possesses a chiral center if substituted on the cyclopropyl ring, the ability to control stereochemistry is paramount. Future research will likely focus on asymmetric syntheses that can deliver specific enantiomers of derivatized products, which is crucial for their pharmacological activity.

Key Research Thrusts:

Asymmetric Cyclopropanation: Investigating novel chiral catalysts for the asymmetric cyclopropanation of appropriately substituted chalcone (B49325) precursors. This could involve the use of chiral phase-transfer catalysts or transition metal complexes with chiral ligands to induce high levels of enantioselectivity.

Enantioselective Ketone Reduction: For derivatives requiring modification of the ketone, the development of stereoselective reduction methods will be important. This includes substrate-controlled and catalyst-controlled reductions to yield chiral alcohols with high diastereoselectivity and enantioselectivity.

Atom-Economical Reactions: Moving beyond classical condensation and cyclization reactions that generate stoichiometric byproducts (e.g., water, salts) is a key goal. Research into cycloaddition reactions, such as the photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, offers a pathway to construct complex molecular scaffolds in a more atom-economical fashion. nih.gov

| Synthetic Strategy | Potential Advantage | Research Focus |

| Asymmetric Catalysis | Access to single enantiomers | Development of novel chiral ligands and catalysts |

| Biocatalysis | High selectivity under mild conditions | Enzyme screening and engineering |

| C-H Activation | Reduced pre-functionalization | Direct functionalization of the aromatic ring or cyclopropyl group |

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of efficient and sustainable chemical synthesis. For 2-Chloro-4-fluorophenyl cyclopropyl ketone, the exploration of new catalytic systems can lead to milder reaction conditions, higher yields, and novel transformations.

Areas for Catalytic Innovation:

Photoredox Catalysis: The use of visible-light photoredox catalysis can enable novel bond formations and functionalizations under exceptionally mild conditions. mdpi.com This could be applied to the derivatization of the ketone, the aromatic ring, or the cyclopropyl moiety through radical-mediated pathways. nih.gov

Dual Catalysis: Combining two different catalytic cycles in a single pot can facilitate tandem reactions, increasing molecular complexity in a single step. For instance, a dual system using a chiral Lewis acid and a transition metal photocatalyst could achieve enantioselective cycloadditions. nih.gov

Organocatalysis: Metal-free catalytic systems are attractive due to their lower cost and toxicity. The development of new organocatalysts for the synthesis or transformation of this ketone could offer a more sustainable alternative to traditional metal-based catalysts.

Advanced Computational Design for Predicting Reactivity and Guiding Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and process development. Applying these tools to the synthesis of this compound can accelerate the discovery of optimal reaction conditions and novel synthetic routes.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict transition state energies, and understand the origins of stereoselectivity in catalytic reactions. This insight can guide the design of more effective catalysts and reaction conditions.

Retrosynthetic Analysis Software: AI-powered tools can propose novel synthetic routes by analyzing the target molecule's structure and searching vast reaction databases. This can help chemists identify non-intuitive or more efficient pathways.

Reaction Optimization Algorithms: Machine learning algorithms can be used to optimize reaction variables (e.g., temperature, concentration, catalyst loading) more efficiently than traditional one-variable-at-a-time approaches, leading to higher yields and purity in less time.

Integration of Flow Chemistry and Automation for Enhanced Process Control and Sustainability

Shifting from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. mdpi.comresearchgate.net The synthesis of this compound and its derivatives is well-suited for this technological advancement.

Benefits of Flow Chemistry and Automation:

Process Intensification: Flow reactors allow for the use of higher temperatures and pressures safely, which can significantly shorten reaction times. mdpi.com

Improved Yield and Purity: The precise control over reaction parameters in a flow system often leads to fewer side products and higher yields. researchgate.net

Automated Multi-step Synthesis: Integrating multiple reaction and purification steps into a single, automated flow system can streamline the entire manufacturing process, reducing manual handling and the potential for error. beilstein-journals.org This is particularly advantageous for multi-step syntheses that start from basic precursors. acs.org

| Technology | Advantage | Application to Synthesis |

| Continuous Flow Reactors | Enhanced safety, better control, easy scale-up | Friedel-Crafts acylation, cyclization, and subsequent functionalization steps. mdpi.com |

| Automated Synthesis Platforms | High-throughput screening, process optimization | Rapidly finding optimal conditions for catalytic reactions. researchgate.net |

| In-line Analytics | Real-time reaction monitoring and control | Ensuring consistent product quality and immediate detection of process deviations. |

Broadening the Scope of Chemical Derivatization for Diverse Molecular Architectures

While this compound is a valuable intermediate, its core structure also serves as a scaffold for the creation of a wide array of new chemical entities. Future research should focus on exploring novel derivatization strategies to expand the accessible chemical space.

Strategies for Derivatization:

Ring-Opening Reactions: The strained cyclopropyl ring can undergo ring-opening reactions under various conditions (e.g., with Lewis acids or electrophiles), providing access to linear ketone derivatives with diverse functionalities. researchgate.net

Functionalization of the Aromatic Ring: The chloro and fluoro substituents on the phenyl ring direct further electrophilic aromatic substitution. Additionally, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed to replace the chlorine atom with other functional groups, significantly diversifying the molecular architecture.

Modification of the Ketone Group: The carbonyl group is a versatile handle for a plethora of chemical transformations, including olefination, reductive amination, and addition of organometallic reagents, to create a wide range of new compounds based on the core structure.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to more efficient and sustainable manufacturing processes and the discovery of new molecules with significant biological and material applications.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.62 g/mol | |

| Boiling Point | 282°C (predicted) | |

| Density | 1.356 g/cm³ | |

| Solubility | Chloroform, ethyl acetate |

Advanced: How do electronic effects of the chloro and fluoro substituents influence the ketone’s reactivity in nucleophilic addition reactions?

Answer:

The electron-withdrawing effects of Cl (para) and F (meta) substituents on the phenyl ring polarize the carbonyl group, enhancing electrophilicity:

- Fluorine (strong -I effect) increases the ketone’s susceptibility to nucleophilic attack (e.g., Grignard reagents).

- Chlorine (-I and weak +M effects) stabilizes transition states in SNAr reactions.

Methodological Insight : - Use DFT calculations to map electrostatic potential surfaces (EPS) and predict reactive sites.

- Compare reaction rates with analogs (e.g., 4-chlorophenyl or 4-fluorophenyl derivatives) to isolate substituent effects .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- ¹H NMR :

- Cyclopropyl protons appear as distinct multiplets (δ 1.5–2.5 ppm).

- Aromatic protons show coupling patterns (e.g., meta-fluorine splits adjacent H into doublets).

- ¹³C NMR :

- Carbonyl carbon resonates at δ 195–205 ppm.

- Cyclopropane carbons at δ 10–20 ppm.

- IR Spectroscopy :

- Strong C=O stretch at ~1700 cm⁻¹.

- C-F and C-Cl stretches at 1100–1200 cm⁻¹ and 700–800 cm⁻¹, respectively .

Advanced: How can computational modeling optimize reaction conditions for regioselective functionalization?

Answer:

- Quantum Mechanics (QM) :

- Model transition states for competing pathways (e.g., para vs. ortho substitution) using Gaussian or ORCA.

- Calculate activation energies to predict dominant products.

- Molecular Dynamics (MD) :

- Simulate solvent effects (e.g., polar aprotic solvents stabilize charged intermediates in SNAr).

- Case Study :

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation.

- Moisture : Keep under inert gas (N₂/Ar) due to hydrolytic susceptibility of the cyclopropane ring.

- Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Analytical Monitoring :

- Periodic HPLC checks for degradation products (e.g., ring-opened aldehydes) .

Advanced: What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Answer:

- Cytotoxicity Screening :

- Use HeLa or HEK293 cells with MTT assays. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

- Enzyme Inhibition :

- Target kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays. Validate with known inhibitors (e.g., gefitinib).

- Data Interpretation :

Basic: How are contradictions in reported synthetic yields resolved?

Answer:

Common discrepancies arise from:

- Reagent Purity : Use freshly distilled cyclopropanecarbonyl chloride to avoid side reactions.

- Temperature Control : Exothermic Friedel-Crafts reactions require strict cooling (–10°C to 0°C).

- Troubleshooting :

Advanced: What strategies mitigate cyclopropane ring strain during derivatization?

Answer:

- Protecting Groups : Temporarily mask the ketone (e.g., as a ketal) to prevent ring-opening during nucleophilic attacks.

- Mild Conditions : Use low temperatures and non-polar solvents (e.g., hexane) for Grignard additions.

- Catalysis : Employ transition-metal catalysts (e.g., Rh₂(OAc)₄) to stabilize strained intermediates in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.